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molecular formula C7H7FN2O2 B8371261 Methyl 3-fluoromethylpyrazine-2-carboxylate

Methyl 3-fluoromethylpyrazine-2-carboxylate

Cat. No. B8371261
M. Wt: 170.14 g/mol
InChI Key: DXMDACNEPJJFAP-UHFFFAOYSA-N
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Patent
US07910735B2

Procedure details

Methyl 3-chloromethylpyrazine-2-carboxylate (1.55 g, 8.3 mmol) was dissolved in DMSO (30 ml), followed by adding cesium fluoride (2.52 g, 16.6 mmol) and hexamethyl triamidophosphate (0.3 ml) and heated at 140° C. for 40 minutes while stirring. The reaction solution was cooled, followed by pouring into a diluted HCl solution, extracting with ethyl acetate, and washing with water. The solution was dried over magnesium sulfate, and concentrated under reduced pressure, and then the residue was purified by using silica gel chromatography (hexane:ethyl acetate=2:1) to obtain 0.13 g of the desired compound.
Quantity
1.55 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.52 g
Type
reactant
Reaction Step Two
[Compound]
Name
hexamethyl triamidophosphate
Quantity
0.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
9%

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]1[C:4]([C:9]([O:11][CH3:12])=[O:10])=[N:5][CH:6]=[CH:7][N:8]=1.[F-:13].[Cs+].Cl>CS(C)=O>[F:13][CH2:2][C:3]1[C:4]([C:9]([O:11][CH3:12])=[O:10])=[N:5][CH:6]=[CH:7][N:8]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.55 g
Type
reactant
Smiles
ClCC=1C(=NC=CN1)C(=O)OC
Name
Quantity
30 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
2.52 g
Type
reactant
Smiles
[F-].[Cs+]
Name
hexamethyl triamidophosphate
Quantity
0.3 mL
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was cooled
EXTRACTION
Type
EXTRACTION
Details
extracting with ethyl acetate
WASH
Type
WASH
Details
washing with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solution was dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified

Outcomes

Product
Name
Type
product
Smiles
FCC=1C(=NC=CN1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.13 g
YIELD: PERCENTYIELD 9%
YIELD: CALCULATEDPERCENTYIELD 9.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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